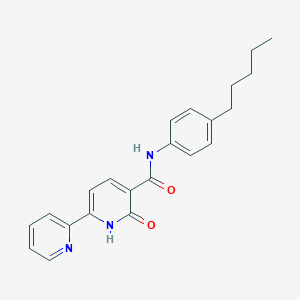![molecular formula C17H21N3O2 B7532291 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide](/img/structure/B7532291.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide, also known as DOPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DOPA is a pyrrolidine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying a range of biological processes.
作用机制
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide binds to the D1 dopamine receptor, which is a G protein-coupled receptor that is primarily located in the brain. Binding of this compound to the D1 receptor activates a signaling pathway that leads to the release of dopamine in the brain. This release of dopamine is responsible for the physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a dopamine receptor agonist, this compound has also been found to be a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). This inhibition of PDE4 leads to an increase in the levels of cyclic AMP (cAMP) in the brain, which has been associated with a range of physiological and behavioral effects.
实验室实验的优点和局限性
One of the main advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the D1 dopamine receptor. This selectivity allows researchers to study the effects of dopamine without affecting other neurotransmitter systems in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several potential future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide. One area of interest is the development of more selective D1 dopamine receptor agonists that can be used to study the effects of dopamine in more detail. Another potential direction is the use of this compound in the treatment of neurological disorders such as Parkinson's disease, where dopamine dysfunction is a key feature of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how these effects can be harnessed for therapeutic purposes.
合成方法
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide involves the reaction of 3,5-dimethyl-4-chloromethyl-1,2-oxazole with 2-phenylpyrrolidine-1-carboxylic acid in the presence of a base. This reaction produces this compound as a white crystalline solid with a melting point of 170-172°C.
科学研究应用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide has been used in a variety of scientific research applications due to its ability to selectively bind to certain receptors in the body. One of the most common uses of this compound is in the study of the dopamine system in the brain. This compound has been found to be a potent and selective agonist of the D1 dopamine receptor, making it a valuable tool for studying the physiological and behavioral effects of dopamine.
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-15(13(2)22-19-12)11-18-17(21)20-10-6-9-16(20)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHZSQPMCDWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)


![2-[5-(2,6-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B7532247.png)
![3-[1-(Furan-3-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532248.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)

![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7532271.png)
![3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7532280.png)
![1-(2,3-dihydro-1H-inden-1-yl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methylurea](/img/structure/B7532287.png)
